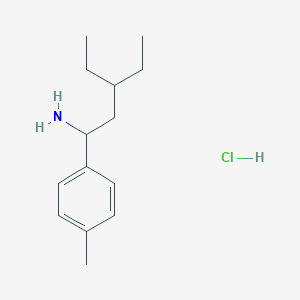
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride
説明
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride, also known as 3-Et-1-PTPH, is a synthetic compound that has been used in a variety of research experiments. It is a chiral compound with a p-tolyl group attached to the nitrogen atom of the amine, which is responsible for its unique properties. 3-Et-1-PTPH has been used in a variety of laboratory experiments, ranging from chemical synthesis to biochemical and physiological research.
科学的研究の応用
Environmental Remediation
Amine-functionalized sorbents have been identified as effective materials for removing persistent and harmful chemicals like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents operate through mechanisms including electrostatic interactions, hydrophobic interactions, and the influence of sorbent morphology. This suggests that 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride, by virtue of its amine functionality, might be applicable in designing next-generation sorbents for environmental cleanup efforts, especially for water treatment technologies (Ateia et al., 2019).
Pharmaceutical and Biomedical Applications
Compounds with amine groups are often explored for their pharmacological potentials due to their ability to interact with biological molecules. For example, derivatives of pentane-1,5-diol are used in dermatological applications, highlighting the significance of carbon chains and functional groups in drug formulation and delivery systems. This underscores the possibility that 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride could be investigated for its efficacy, safety, and utility in pharmaceutical formulations, particularly for topical administration (Jacobsson Sundberg & Faergemann, 2008).
Energy Production from Biomass
The conversion of lignocellulosic materials into ethanol, a sustainable energy source, is an area of significant interest. Research has shown that specific substrates, such as Parthenium hysterophorus, can be utilized for ethanol production through bioconversion processes. This implies that chemical compounds with specific functional groups, like those in 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride, might play a role in optimizing the bioconversion of various biomass materials into fuel ethanol, potentially serving as catalysts or process enhancers (Swati et al., 2013).
Recycling and Material Recovery
Research into the chemical recycling of poly(ethylene terephthalate) (PET) suggests that amine-functionalized compounds could contribute to the development of effective recycling processes. Specifically, amine groups can catalyze the depolymerization of PET, facilitating the recovery of monomers for repolymerization. This indicates the potential utility of compounds like 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride in enhancing the efficiency of recycling processes for plastics and other materials (Karayannidis & Achilias, 2007).
Safety And Hazards
特性
IUPAC Name |
3-ethyl-1-(4-methylphenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-8-6-11(3)7-9-13;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFSFJCSANRUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(C=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)



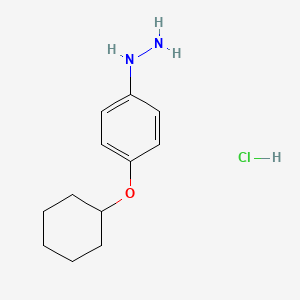
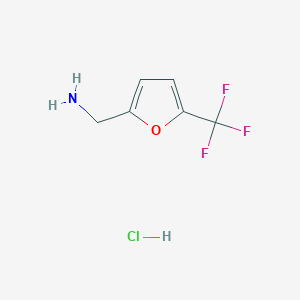
![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)
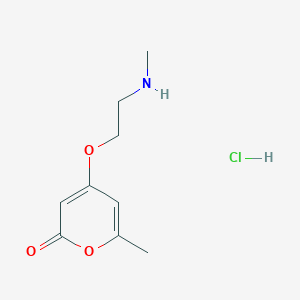
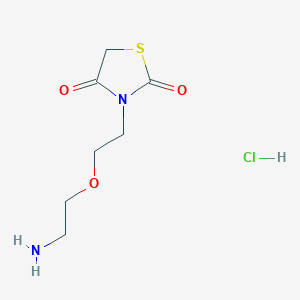
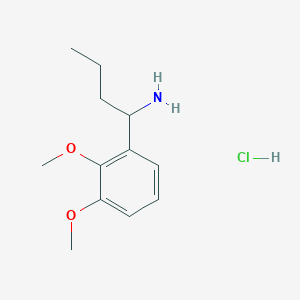
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)


